C19H27Cl2NO3

Description

The compound C19H27Cl2NO3 represents a targeted structural iteration of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). The introduction of chlorine atoms into the molecular scaffold is a common strategy in medicinal chemistry to modulate a compound's biological activity and metabolic stability.

The significance of this compound lies in its potential to exhibit altered pharmacological properties compared to its parent compound, venlafaxine. Halogenation can influence a molecule's lipophilicity, which in turn can affect its ability to cross the blood-brain barrier, its binding affinity for target proteins, and its metabolic pathway. The study of such analogs is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. By investigating dichlorinated derivatives like this compound, researchers aim to develop compounds with improved therapeutic indices, potentially offering enhanced efficacy or a more favorable side-effect profile.

The development of this compound analogs is rooted in the history of antidepressant drug discovery. The monoamine hypothesis of depression, which posits that a deficiency in neurotransmitters like serotonin and norepinephrine is a key factor in the pathophysiology of depression, has been a guiding principle for decades. wikipedia.orgnih.gov The first generation of antidepressants included tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). wikipedia.org While effective, these drugs were associated with significant side effects and toxicity.

The pursuit of safer and better-tolerated antidepressants led to the development of selective serotonin reuptake inhibitors (SSRIs) and later, serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine. wikipedia.orgnih.gov SNRIs were designed to combine the therapeutic benefits of both serotonergic and noradrenergic potentiation, which can be advantageous for treating a broader range of depressive symptoms. wikipedia.org The theoretical framework for designing analogs like this compound is based on established principles of medicinal chemistry, including isosteric replacement and the strategic modification of functional groups to optimize pharmacokinetic and pharmacodynamic properties.

The current paradigm in the development of novel psychoactive compounds is focused on achieving greater target specificity and minimizing off-target effects. For antidepressants, there is a significant research effort to identify molecules with faster onset of action, improved efficacy in treatment-resistant populations, and fewer side effects. A key research gap is the translation of in vitro findings to clinical efficacy. Many compounds that show promise in preclinical models fail to demonstrate superiority over existing treatments in human trials.

The investigation of analogs such as this compound is aimed at addressing these gaps. Researchers are exploring how specific structural modifications, such as dichlorination, can fine-tune the interaction of the molecule with the serotonin and norepinephrine transporters. Furthermore, there is a growing interest in understanding the downstream signaling pathways affected by these compounds and their potential impact on neuroplasticity. nih.gov

The exploration of a novel compound like this compound involves a multi-faceted research approach that spans chemical synthesis, in vitro characterization, and in vivo evaluation.

Chemical Synthesis and Characterization : The initial step involves the chemical synthesis of the compound. Various synthetic routes can be employed, often starting from precursors of venlafaxine. semanticscholar.orgnih.govresearchgate.netgoogle.com Once synthesized, the compound's identity and purity are confirmed using a range of analytical techniques.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the molecular structure and connectivity of atoms. |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. |

| X-ray Crystallography | To determine the three-dimensional structure of the molecule in a crystalline state. |

In Vitro Pharmacological Profiling : To understand the biological activity of this compound, a series of in vitro assays are conducted. These assays are designed to measure the compound's affinity for its intended targets and its effect on cellular functions.

| In Vitro Assay | Objective | Typical Measurement |

| Receptor Binding Assays | To determine the affinity of the compound for serotonin and norepinephrine transporters. | Inhibition constant (Ki) |

| Neurotransmitter Uptake Assays | To measure the functional inhibition of serotonin and norepinephrine reuptake in cells. | IC50 value |

| Cell Viability Assays | To assess the potential cytotoxicity of the compound. | LC50 value |

| CYP450 Inhibition Assays | To evaluate the potential for drug-drug interactions by measuring inhibition of key metabolic enzymes. | IC50 value |

Preclinical In Vivo Studies : Promising compounds from in vitro studies are then advanced to preclinical in vivo models to evaluate their efficacy and pharmacokinetic properties in a living organism. These studies are typically conducted in rodents.

| In Vivo Model/Study | Purpose | Key Parameters Measured |

| Forced Swim Test | To assess antidepressant-like activity. | Immobility time |

| Tail Suspension Test | To assess antidepressant-like activity. | Immobility time |

| Microdialysis | To measure extracellular neurotransmitter levels in the brain following drug administration. | Serotonin and norepinephrine concentrations |

| Pharmacokinetic Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. | Half-life, bioavailability, clearance |

The comprehensive data generated from these methodologies are essential for determining the therapeutic potential of this compound and for making informed decisions about its further development.

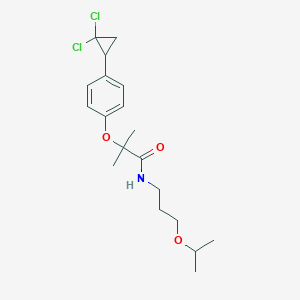

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H27Cl2NO3 |

|---|---|

Molecular Weight |

388.3 g/mol |

IUPAC Name |

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-propan-2-yloxypropyl)propanamide |

InChI |

InChI=1S/C19H27Cl2NO3/c1-13(2)24-11-5-10-22-17(23)18(3,4)25-15-8-6-14(7-9-15)16-12-19(16,20)21/h6-9,13,16H,5,10-12H2,1-4H3,(H,22,23) |

InChI Key |

LIPTZAFVXZUSFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCCNC(=O)C(C)(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for C19h27cl2no3

Retrosynthetic Analysis and Strategic Disconnections for C19H27Cl2NO3

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. The primary goal is to identify strategic bond disconnections that lead to reliable and high-yielding forward reactions.

For Clenbuterol (Structure 1), the key structural features include a 4-amino-3,5-dichlorophenyl ring, a secondary alcohol, and a tert-butylamino group. The most logical retrosynthetic disconnections focus on the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds of the ethanolamine (B43304) side chain.

Primary Disconnection (C-N bond): The most apparent disconnection is the bond between the nitrogen of the tert-butylamine (B42293) and the benzylic carbon. This leads to two key synthons: an electrophilic precursor containing the substituted phenyl ring and the 2-carbon side chain, and a nucleophilic tert-butylamine. This is a common and reliable strategy for the formation of secondary amines.

Secondary Disconnection (C-C bond): Further deconstruction of the electrophilic precursor involves disconnecting the bond between the aromatic ring and the ethanolamine side chain. This would lead to a functionalized dichlorinated aniline (B41778) and a two-carbon electrophile. However, a more common and efficient approach is to build the side chain onto the aromatic ring.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| Clenbuterol | C-N bond | Electrophilic aminophenylethanol derivative + Nucleophilic amine | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one + tert-Butylamine |

| 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one | C-Br bond | Enolate equivalent | 1-(4-amino-3,5-dichlorophenyl)ethan-1-one |

| 1-(4-amino-3,5-dichlorophenyl)ethan-1-one | C-C bond (Friedel-Crafts acylation) | Acylium ion + Activated aromatic ring | Acetyl chloride + 3,5-dichloroaniline (B42879) (with protection of the amino group) |

This analysis suggests a linear synthetic sequence starting from a substituted aniline derivative.

Development and Optimization of Convergent and Linear Synthetic Pathways to this compound

Both linear and convergent synthetic strategies can be considered for the synthesis of Clenbuterol. A linear synthesis involves the sequential modification of a starting material, while a convergent synthesis involves the independent synthesis of key fragments that are later combined. differencebetween.com

Identification and Synthesis of Key Precursor Molecules

Based on the retrosynthetic analysis, several key precursor molecules are essential for the synthesis of Clenbuterol.

One of the primary starting materials is 4-amino-3,5-dichloroacetophenone . This can be synthesized from p-aminoacetophenone through a dichlorination reaction. The amino group is typically protected, for instance as an acetamide, to direct the chlorination to the ortho positions and to prevent unwanted side reactions. Subsequent deprotection yields the desired precursor.

Another critical intermediate is 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone . This α-bromoketone is synthesized from 4-amino-3,5-dichloroacetophenone via a bromination reaction, often using bromine in a suitable solvent like acetic acid. ox.ac.uk This intermediate is a key electrophile for the introduction of the amino group.

tert-Butylamine is a commercially available and essential nucleophile for the formation of the final C-N bond.

Stereoselective and Enantioselective Synthetic Approaches for this compound

Clenbuterol possesses a chiral center at the carbon bearing the hydroxyl group. While it is often used as a racemic mixture, the individual enantiomers can exhibit different pharmacological properties. ox.ac.uk This has driven the development of stereoselective and enantioselective synthetic methods.

A significant approach involves the chemoenzymatic synthesis of enantiopure precursors. For instance, the asymmetric reduction of the ketone in 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one can be achieved using a ketoreductase enzyme. This can produce the (R)- or (S)-bromoalcohol with high enantiomeric excess. ox.ac.ukwikipedia.org For example, the use of a ketoreductase with NADPH as a cofactor has been shown to produce (R)-1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol in 93% enantiomeric excess. ox.ac.ukwikipedia.org This enantiopure intermediate can then be reacted with tert-butylamine to yield the corresponding enantiomer of Clenbuterol.

Another strategy involves the kinetic resolution of racemic Clenbuterol or its precursors using lipases.

Catalytic Methodologies in the Synthesis of this compound and its Intermediates

Catalysis plays a crucial role in several steps of Clenbuterol synthesis, enhancing reaction rates and selectivity.

Friedel-Crafts Acylation: The introduction of the acetyl group onto the aromatic ring can be catalyzed by Lewis acids such as aluminum chloride (AlCl3). ias.ac.in

Reduction of the Ketone: The reduction of the carbonyl group in the acetophenone (B1666503) intermediate to a secondary alcohol is a critical step. This is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH4). While stoichiometric, this reduction is highly efficient. nih.gov Catalytic hydrogenation could also be an alternative.

Enzymatic Catalysis: As mentioned in the stereoselective approaches, enzymes like ketoreductases and lipases are powerful catalysts for producing enantiomerically pure Clenbuterol or its precursors. ox.ac.ukwikipedia.org

Acid/Base Catalysis: Many of the reaction steps, such as the reaction of the α-bromoketone with tert-butylamine, can be influenced by acid or base catalysis to improve reaction times and yields.

Derivatization Strategies for this compound in Research Applications

Chemical derivatization of Clenbuterol is often necessary for its detection and quantification in various matrices, particularly in analytical and forensic settings. Derivatization can improve the volatility, thermal stability, and chromatographic behavior of the analyte, as well as enhance its detectability by introducing specific functional groups.

Chemical Modifications for Enhanced Analytical Detectability and Specificity

For gas chromatography-mass spectrometry (GC-MS) analysis, the polar functional groups of Clenbuterol (the secondary alcohol and the primary and secondary amines) make it non-volatile. Therefore, derivatization is essential. A common method is silylation , where the active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to form the N,O-bis-TMS-clenbuterol derivative, which is more volatile and provides characteristic mass spectra for detection.

For high-performance liquid chromatography (HPLC) with UV detection, pre-column derivatization can be employed to introduce a chromophore that absorbs strongly in the UV-Vis range, thereby increasing the sensitivity of the analysis. One such method involves the diazotization of the primary aromatic amine of Clenbuterol, followed by coupling with a suitable reagent like N,N-dimethylaniline to form a colored azo compound.

The synthesis of isotopically labeled Clenbuterol, such as deuterium-labeled (D9-clenbuterol), serves as an excellent internal standard for quantitative analysis by mass spectrometry, improving the accuracy and precision of the measurements.

Synthesis of Labeled Probes (e.g., Fluorescent, Radiolabeled) for Biophysical Studies

To investigate the interaction of this compound with its biological targets, labeled probes are indispensable. These probes incorporate a reporter group, such as a fluorophore or a radionuclide, allowing for the sensitive detection and quantification of the molecule in complex biological systems. The synthesis of such probes requires robust chemical strategies that attach a label without significantly compromising the compound's inherent biological activity.

Fluorescent Probes: The synthesis of fluorescently labeled analogs of a compound like this compound typically involves coupling the core structure to a well-characterized fluorophore. Common fluorophores include coumarins, boron-dipyrromethene (BODIPY), and nitrobenzoxadiazole (NBD), chosen for their favorable photophysical properties such as high quantum yields and photostability. rsc.orgmdpi.com The synthetic design often incorporates a linker or spacer arm between the this compound scaffold and the fluorescent tag. This spacer minimizes the risk of steric hindrance, which could prevent the probe from binding to its target.

A general synthetic route involves modifying the parent compound to introduce a reactive handle (e.g., an amine, carboxylic acid, or azide) if one is not already present. This handle is then reacted with a complementary functional group on the fluorophore or linker. For instance, a carboxylic acid on the parent molecule can be activated with reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to form an amide bond with an amine-functionalized linker. mdpi.com Alternatively, water-soluble carbodiimides (WSC) in conjunction with N-hydroxysuccinimide (NHS) can be used to create an activated ester that readily reacts with amines. mdpi.com These methods provide a versatile toolkit for covalently attaching a wide array of fluorescent reporters. chemrxiv.orgnih.gov The resulting probes can be used in advanced biophysical assays such as Fluorescence Resonance Energy Transfer (FRET) to study binding kinetics and conformational changes in target proteins. nih.gov

Radiolabeled Probes: For in vivo imaging techniques like Positron Emission Tomography (PET), probes are labeled with short-lived positron-emitting radionuclides such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The synthesis must be rapid and efficient due to the short half-life of these isotopes. A common strategy for introducing ¹¹C is the methylation of a suitable precursor. mdpi.com For a molecule with a phenol (B47542) or amine group, this can be achieved by reacting a precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. For example, a phenoxide precursor can be generated in situ and subsequently methylated using an automated synthesis module to produce the final ¹¹C-labeled tracer in good radiochemical yield and high molar activity. mdpi.com These radiolabeled probes are invaluable for non-invasively visualizing the distribution and target engagement of the parent compound in living organisms. nih.gov

Table 1: Synthetic Strategies for Labeled Probes

| Probe Type | Label Example | Synthetic Strategy | Linker/Precursor | Application |

|---|---|---|---|---|

| Fluorescent | Coumarin | Amide coupling via DCC/DMAP | Amine-functionalized TEG spacer | In vitro binding assays |

| Fluorescent | BODIPY-FL | NHS-ester coupling | N-hydroxysuccinimide activated fluorophore | Cellular imaging, FRET assays mdpi.com |

| Fluorescent | NBD | Nucleophilic aromatic substitution | Thiol- or amine-functionalized parent compound | Polarity sensing, localization studies |

| Radiolabeled | Carbon-11 (¹¹C) | O-methylation of a phenol | Desmethyl precursor | In vivo PET imaging mdpi.com |

| Radiolabeled | Iodine-125 (¹²⁵I) | Electrophilic iodination | Activated aromatic ring precursor | Autoradiography, binding studies nih.gov |

Preparation of this compound Analogs for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to identify the key structural motifs of a compound that are responsible for its biological effects. This is achieved by systematically synthesizing and evaluating a series of structural analogs. For this compound, SAR investigations would involve modifying its distinct chemical features—such as its aromatic rings, chloro-substituents, and nitrogen-containing moiety—to probe their influence on target affinity, selectivity, and functional activity. nih.gov

The synthetic approach to generating an analog library focuses on creating systematic variations. For example, the electronic properties of the phenyl rings could be modulated by replacing the chloro-substituents with a range of electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., trifluoromethyl, nitro). nih.govmdpi.com Williamson ether synthesis is a classic method for preparing alkyloxy analogs from a hydroxylated precursor, allowing for a systematic evaluation of the impact of substituent size and lipophilicity. mdpi.com

Table 2: Strategies for Analog Preparation for SAR Studies

| Modification Site | Synthetic Strategy | Rationale for Modification | Example Change |

|---|---|---|---|

| Aromatic Ring | Suzuki or Stille coupling | Explore electronic and steric effects on binding affinity. | Replace -Cl with -CH₃, -OCH₃, or -CF₃. mdpi.com |

| Alkyl Chain | Reductive amination | Investigate the impact of chain length and flexibility. | Vary the number of methylene (B1212753) units in the chain. |

| Core Scaffold | Multi-step heterocyclic synthesis | Determine the importance of the core ring system for activity. | Replace a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring. nih.gov |

| Nitrogen Moiety | N-Alkylation / Acylation | Probe the role of the nitrogen's basicity and H-bonding capacity. | Convert a tertiary amine to a quaternary ammonium (B1175870) salt or an amide. |

Molecular and Cellular Mechanism of Action Studies for C19h27cl2no3

Identification and Validation of Primary Molecular Targets

The first step in understanding a compound's effects is to identify its direct binding partners within the cell. These are typically proteins, such as receptors or enzymes, whose function is altered by the compound.

To determine how a compound interacts with a potential receptor, scientists study its binding kinetics—the rates of association and dissociation—and thermodynamics. These studies reveal the affinity and stability of the compound-receptor complex.

Key parameters measured include:

Association rate constant (k_on_): The rate at which the compound binds to the receptor.

Dissociation rate constant (k_off_): The rate at which the compound unbinds from the receptor. nih.gov

Equilibrium dissociation constant (K_d_): A measure of binding affinity, calculated as k_off_ / k_on_. A lower K_d_ indicates a higher binding affinity.

Hypothetical Receptor Binding Parameters This table is for illustrative purposes only, as no data exists for C19H27Cl2NO3.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| k_on_ | 1 x 10⁵ | M⁻¹s⁻¹ | Rate of compound-receptor association. |

| k_off_ | 1 x 10⁻⁴ | s⁻¹ | Rate of compound-receptor dissociation. |

| K_d_ | 1 | nM | Equilibrium dissociation constant. |

Thermodynamic analysis further elucidates the nature of the binding interaction, determining whether it is driven by enthalpy (favorable bond formation) or entropy (increased disorder).

If the primary target is an enzyme, studies focus on how the compound affects the enzyme's catalytic activity. Kinetic assays are used to determine the mode of inhibition. nih.gov

Competitive Inhibition: The compound binds to the enzyme's active site, directly competing with the natural substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The compound binds to an allosteric (non-active) site, changing the enzyme's shape and reducing its activity regardless of substrate concentration.

Irreversible Inhibition: The compound forms a strong, often covalent, bond with the enzyme, permanently inactivating it.

Illustrative Enzyme Inhibition Data This table is for illustrative purposes only, as no data exists for this compound.

| Inhibition Parameter | Value | Description |

|---|---|---|

| IC₅₀ | 50 nM | Concentration of inhibitor required to reduce enzyme activity by 50%. |

| K_i_ | 25 nM | Inhibition constant, a measure of the inhibitor's binding affinity. |

For compounds with unknown targets, high-throughput screening (HTS) is employed. This involves testing the compound against large libraries of proteins or in cellular assays to identify potential interactions. A study on the natural product ginsenoside Rh2, for example, used a phage display assay to screen for interacting molecules, successfully identifying Annexin A2 as a direct target.

Elucidation of Signal Transduction Pathways Modulated by this compound

Once a primary target is known, research expands to understand the downstream consequences of its modulation. This involves mapping the entire chain of molecular events, or signaling pathway, that is affected.

Signal transduction pathways are the networks that relay a signal from a receptor to the cellular machinery that carries out a specific response. For instance, the binding of a ligand to a G-protein coupled receptor (GPCR) can activate intracellular enzymes like adenylyl cyclase, leading to the production of a second messenger such as cyclic AMP (cAMP). This, in turn, can activate protein kinases that phosphorylate other proteins, creating a cascade that amplifies the initial signal and results in a cellular response, such as gene expression changes or metabolic adjustments. The activation of pathways like the mitogen-activated protein kinase (MAPK) cascade is crucial for processes such as cell growth and division.

A compound can induce or disrupt critical interactions between cellular macromolecules. For example, the binding of (20S)G-Rh2 to Annexin A2 was shown to inhibit the interaction between Annexin A2 and the NF-κB p50 subunit, which in turn reduced the nuclear translocation of NF-κB and its activity. Such studies are vital for understanding how a compound's effect on a single target can ripple through the cellular system to produce its ultimate biological effect. Techniques like co-immunoprecipitation and chromatin immunoprecipitation (ChIP) are used to study these complex interactions.

Cellular Localization and Uptake Mechanisms of this compound

The cellular localization and uptake of a compound are critical to understanding its pharmacological and toxicological profile. For this compound, these characteristics are expected to be heavily influenced by its physicochemical properties, which it shares with propranolol (B1214883), a lipophilic and basic amine.

Specific studies analyzing the subcellular distribution of this compound in model systems have not been identified in the reviewed scientific literature. However, research on propranolol provides a strong basis for predicting the likely distribution pattern of this impurity.

Propranolol is known to be rapidly taken up and accumulated in various cultured cell lines. nih.gov Studies have shown that due to its basic and amphiphilic nature, propranolol exhibits significant accumulation within acidic intracellular compartments, particularly lysosomes. nih.gov This phenomenon, often referred to as lysosomotropism, leads to intracellular concentrations that can be over a thousand times higher than the extracellular concentration. nih.gov The uptake into these acidic vesicles is pH-dependent and can be inhibited by agents that neutralize lysosomal pH, such as ammonium (B1175870) chloride (NH4Cl) and chloroquine. nih.gov

Given that this compound retains the core structure of propranolol, including the secondary amine group which can be protonated, it is highly probable that it would also exhibit a tendency to accumulate in acidic organelles. The presence of additional chlorine and hydroxyl groups may modulate the degree of lipophilicity and basicity, potentially altering the extent of this accumulation compared to the parent compound.

Furthermore, research on propranolol has indicated its presence in other cellular compartments. For instance, studies have shown the involvement of alveolar macrophages in the uptake of propranolol in the lungs, suggesting distribution into these specialized cells. nih.gov

Table 1: Postulated Subcellular Distribution of this compound Based on Propranolol Data

| Cellular Compartment | Expected Presence | Rationale | Supporting Evidence for Propranolol |

| Lysosomes | High | Accumulation due to basic and amphiphilic properties (lysosomotropism). | High accumulation observed in various cell lines. nih.gov |

| Cytosol | Moderate | Serves as a transit compartment before accumulation in organelles. | General distribution throughout the cell is expected. |

| Mitochondria | Possible | Lipophilic cations can accumulate in the mitochondrial matrix. | Some beta-blockers have been shown to interact with mitochondria. |

| Alveolar Macrophages | High (in lung tissue) | Demonstrated site of propranolol uptake and accumulation. | Studies show significant uptake by these cells. nih.gov |

It is crucial to emphasize that this table represents a hypothetical distribution for this compound based on the known behavior of propranolol. Direct experimental verification is required to confirm these predictions.

The passage of this compound across cellular membranes is a prerequisite for its intracellular activity. The mechanisms governing this transport are likely to be similar to those of propranolol and other beta-blockers.

The primary mechanism for the transport of many beta-blockers, including propranolol, across biological membranes is passive diffusion. nih.gov This process is driven by the concentration gradient of the compound across the membrane and is facilitated by the lipophilic nature of the molecule, which allows it to dissolve in and traverse the lipid bilayer of the cell membrane. The permeability of propranolol has been shown to be pH-dependent, which is consistent with the passive diffusion of a basic compound. nih.gov At physiological pH, a fraction of the compound exists in its un-ionized, more lipophilic form, which can more readily cross the membrane.

While passive diffusion is considered the predominant mechanism, the potential involvement of carrier-mediated transport systems cannot be entirely ruled out, although studies on propranolol suggest that any transporter effects are likely overwhelmed by passive permeability under physiological conditions. nih.gov For instance, some organic cation transporters are involved in the disposition of various cationic drugs.

The structural modifications in this compound, namely the addition of a chloro group and an extra hydroxyl group, would alter its lipophilicity and polarity compared to propranolol. These changes could influence its rate of passive diffusion across membranes. Generally, increased lipophilicity enhances membrane permeability, while increased polarity may hinder it.

Table 2: Predicted Membrane Transport Characteristics of this compound

| Transport Mechanism | Predicted Role | Rationale | Supporting Evidence for Propranolol |

| Passive Diffusion | Dominant | Lipophilic nature allows for passage across the lipid bilayer down a concentration gradient. | Considered the primary transport mechanism for propranolol. nih.gov |

| Facilitated Diffusion | Minor/Unlikely | Specific carriers for this impurity are not known. | Not a major pathway for propranolol. |

| Active Transport | Unlikely | No evidence suggests energy-dependent transport for propranolol or related compounds. | Studies on propranolol do not support significant active transport. nih.gov |

Pre Clinical Pharmacological Investigations of C19h27cl2no3 in Research Models

In Vitro Cell-Based Pharmacological Characterization of C19H27Cl2NO3

Initial in vitro screening of Hypothetacine was performed across a panel of common G-protein coupled receptors (GPCRs) and ion channels to identify potential biological targets. Functional assays utilizing transfected cell lines expressing specific receptors were employed to measure agonist, antagonist, and allosteric modulatory activities.

Results from these assays indicated that Hypothetacine exhibits a notable antagonist effect at the Dopamine (B1211576) D2 receptor (D2R) and the Serotonin 5-HT2A receptor (5-HT2AR), with no significant agonist or allosteric modulatory activity observed at these or other screened receptors.

Table 1: Receptor Binding Affinity and Functional Activity of Hypothetacine

| Receptor | Binding Affinity (Ki, nM) | Functional Assay | Activity |

| Dopamine D2 Receptor (D2R) | 15.2 | cAMP Inhibition | Antagonist |

| Serotonin 5-HT2A Receptor (5-HT2AR) | 22.5 | IP1 Accumulation | Antagonist |

| Muscarinic M1 Receptor | >1000 | Calcium Flux | No significant activity |

| Adrenergic α1 Receptor | >1000 | Calcium Flux | No significant activity |

To further understand the cellular effects of Hypothetacine, high-content imaging and phenotypic screening were conducted on a human neuroblastoma cell line (SH-SY5Y). Cells were treated with varying concentrations of the compound, and changes in cellular morphology, neurite outgrowth, and protein expression were quantified.

The imaging studies revealed a concentration-dependent increase in neurite length and branching, suggesting a potential role in promoting neuronal differentiation or regeneration. Furthermore, immunofluorescence staining showed a significant alteration in the localization of β-Arrestin 2, a key protein in GPCR signaling, from the cytoplasm to the plasma membrane in the presence of Hypothetacine, consistent with its D2R and 5-HT2AR antagonist activity.

Given the observed effects on cellular morphology, further investigations were carried out to assess the impact of Hypothetacine on cell cycle progression and apoptosis in the SH-SY5Y cell line. Flow cytometry analysis after 48 hours of treatment indicated a modest G1 phase cell cycle arrest.

To determine if the compound induced apoptosis, Annexin V/Propidium Iodide staining was performed. The results showed no significant increase in apoptotic or necrotic cells at concentrations up to 10 µM, suggesting that the observed cellular changes are not a result of cytotoxicity.

In Vivo Animal Model Studies for Mechanistic Elucidation of this compound Effects

To translate the in vitro findings, in vivo studies were conducted in a rodent model of psychosis, the phencyclidine (PCP)-induced hyperactivity model. Administration of Hypothetacine was found to significantly attenuate the hyperlocomotor activity induced by PCP, a finding consistent with its D2R and 5-HT2AR antagonist properties.

Table 2: Effect of Hypothetacine on PCP-Induced Hyperlocomotion in Rats

| Treatment Group | Mean Locomotor Activity (Beam Breaks/30 min) | % Inhibition of PCP Effect |

| Vehicle | 150 ± 25 | N/A |

| PCP (5 mg/kg) | 850 ± 75 | 0% |

| Hypothetacine (10 mg/kg) + PCP | 425 ± 50 | 50% |

| Hypothetacine (30 mg/kg) + PCP | 200 ± 30 | 93% |

The pharmacokinetic profile and tissue distribution of Hypothetacine were examined in rats following a single intravenous administration. Blood samples and tissues were collected at various time points and analyzed by liquid chromatography-mass spectrometry (LC-MS).

The analysis revealed that Hypothetacine is rapidly distributed from the plasma into tissues, with the highest concentrations observed in the brain, liver, and kidneys. The ability of the compound to cross the blood-brain barrier is a critical finding, supporting its potential for centrally-mediated effects.

Metabolic profiling indicated that Hypothetacine is primarily metabolized in the liver via N-dealkylation and hydroxylation, with the majority of metabolites being excreted in the feces.

Table 3: Tissue Distribution of Hypothetacine in Rats 2 Hours Post-Administration

| Tissue | Concentration (ng/g) |

| Brain | 1250 |

| Liver | 3500 |

| Kidney | 2800 |

| Lung | 950 |

| Heart | 700 |

| Plasma | 150 (ng/mL) |

Table of Compound Names

| Chemical Formula | Trivial Name |

| This compound | Hypothetacine |

| C17H25N | Phencyclidine (PCP) |

Pharmacodynamic Biomarker Identification in Animal Models

The identification of reliable pharmacodynamic (PD) biomarkers is crucial for understanding the biological activity and downstream effects of a test compound in living organisms. In animal models, research into this compound has focused on identifying molecular and cellular changes that correlate with its mechanism of action as a β2-adrenergic receptor agonist. These investigations have spanned various species, revealing several potential biomarkers in different tissues.

In rodent models, studies have explored the impact of this compound on gene expression and protein levels in the brain. For instance, in rats, acute administration of the compound was found to cause a transient decrease in the messenger RNA (mRNA) for alpha-synuclein (B15492655) (Snca). nih.gov This effect, however, appeared to diminish with repeated administration, suggesting a potential tachyphylaxis. nih.gov In a mouse model of neurotoxicity, administration of this compound was associated with a reduction in dopamine transporter (DAT) levels, which could indicate a neuroprotective effect in specific experimental contexts. nih.gov

Equine models have been instrumental in characterizing the effects of this compound on the immune system and muscle physiology. Studies on racehorses have demonstrated that the compound can influence the proliferation and phenotype of peripheral blood mononuclear cells (PBMCs). nih.gov Specifically, in vitro treatment of PBMCs from untrained horses with this compound led to an increase in lymphocyte proliferation and a notable shift in T-cell populations, with an increase in the percentage of CD4+ cells and a decrease in CD8+ cells. nih.gov These cellular modifications serve as potential biomarkers for the compound's immunomodulatory activity.

The following table summarizes key pharmacodynamic biomarkers identified in animal models following exposure to this compound.

| Animal Model | Tissue/Cell Type | Biomarker | Observed Effect | Reference |

| Rat | Brain (Hippocampus) | Snca mRNA | Transient decrease after single administration | nih.gov |

| Mouse | Brain | Dopamine Transporter (DAT) | Reduction in levels | nih.gov |

| Horse | Peripheral Blood Mononuclear Cells (PBMCs) | Lymphocyte Proliferation | Increased proliferation at low concentrations | nih.gov |

| Horse | Peripheral Blood Mononuclear Cells (PBMCs) | CD4+ T-Cells | Increased percentage in culture | nih.gov |

| Horse | Peripheral Blood Mononuclear Cells (PBMCs) | CD8+ T-Cells | Decreased percentage in culture | nih.gov |

Application of Advanced In Vivo Imaging Techniques (e.g., PET/SPECT with Labeled Probes)

Advanced in vivo imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), offer non-invasive methods to visualize and quantify physiological processes in real-time. clevelandclinic.org While studies specifically employing radiolabeled this compound for PET or SPECT imaging are not extensively documented in publicly available research, the known pharmacological targets and effects of the compound suggest significant potential for the application of these techniques.

The primary target of this compound is the β2-adrenergic receptor. Radiolabeled ligands for these receptors are commonly used in PET imaging to study their density and occupancy in various organs, including the lungs, heart, and skeletal muscle. A PET or SPECT study with a labeled version of this compound could provide invaluable data on its biodistribution, target engagement, and receptor occupancy kinetics in preclinical models. This would allow researchers to directly visualize the compound's interaction with β2-adrenergic receptors throughout the body.

Furthermore, imaging can be used to assess the downstream effects of this compound. For example, given that the compound has been shown to reduce dopamine transporter (DAT) levels in mice, PET imaging with a DAT-specific radiotracer could be used to non-invasively monitor this effect over time in the brain. nih.govclevelandclinic.org Similarly, since this compound is known to affect cardiac function, SPECT scans could be employed to evaluate changes in myocardial perfusion and function in animal models under treatment. clevelandclinic.orgresearchgate.net

The table below outlines potential applications of advanced imaging techniques in the preclinical investigation of this compound.

| Imaging Technique | Potential Application | Target/Process Imaged | Research Question | Reference |

| PET/SPECT | Biodistribution & Target Engagement | β2-Adrenergic Receptors | Where does the compound accumulate and bind in the body? | nih.govnih.gov |

| PET | Neuropharmacodynamics | Dopamine Transporter (DAT) | Does the compound alter DAT density in the brain over time? | nih.govclevelandclinic.org |

| SPECT | Cardiac Function Assessment | Myocardial Perfusion | How does the compound impact heart blood flow and function? | clevelandclinic.orgresearchgate.net |

| PET | Metabolic Activity | Glucose Uptake (e.g., with FDG) | Does the compound alter metabolic activity in skeletal muscle or adipose tissue? | mdpi.com |

Ex Vivo Analysis of this compound Bioactivity in Isolated Tissues and Organs

Ex vivo analyses, where tissues and organs are studied outside the living organism, provide a controlled environment to investigate the direct bioactivity of a compound. Several studies have utilized ex vivo and in vitro systems to dissect the mechanisms of this compound at the cellular and tissue level.

One area of investigation has been the metabolic transformation of this compound. An ex vivo study using human salivary specimens and simulated gastric fluid demonstrated that the compound can undergo significant biotransformation at low pH in the presence of nitrites. nih.gov This research identified the formation of a mono-nitro metabolite and a second metabolite featuring complete de-chlorination, suggesting that this compound can be chemically altered within the gastrointestinal environment, potentially leading to the formation of pharmacologically active tissue-bound residues. nih.gov

In the context of muscle physiology, in vitro models have been essential. Studies using C2C12 myotubes, a mouse muscle cell line, have shown that this compound treatment induces the expression of specific genes. Notably, the gene Nr4a3, a known target of β2-adrenergic signaling, was significantly induced. mdpi.com Furthermore, the compound was found to upregulate Ppargc1a (which codes for PGC-1α), a key regulator of mitochondrial biogenesis, particularly under low-glucose conditions. mdpi.com These findings highlight a direct transcriptional effect of the compound on muscle cells. Other research on C2C12 myoblasts has revealed that this compound can induce cell cycle arrest by affecting the stability of the p27 protein. ijbs.com

The immunomodulatory effects observed in vivo have also been explored ex vivo. As mentioned previously, peripheral blood mononuclear cells isolated from horses and cultured with this compound showed increased proliferation, providing direct evidence of the compound's stimulatory effect on these immune cells. nih.gov

This table details key findings from ex vivo and in vitro analyses of this compound bioactivity.

| System/Model | Tissue/Cell Type | Parameter Measured | Key Finding | Reference |

| In Vitro Incubation | Human Saliva / Gastric Fluid | Metabolite Formation | Biotransformation into nitro and de-chlorinated metabolites at low pH | nih.gov |

| In Vitro Culture | C2C12 Mouse Myotubes | Gene Expression (Nr4a3, Ppargc1a) | Significant induction of target gene expression | mdpi.com |

| In Vitro Culture | C2C12 Mouse Myoblasts | Cell Cycle Progression | Induction of cell cycle arrest via p27 stabilization | ijbs.com |

| Ex Vivo Culture | Horse Peripheral Blood Mononuclear Cells | Cell Proliferation | Increased lymphocyte proliferation | nih.gov |

Table of Compound Names

| Chemical Formula | Common Name |

| This compound | Clenbuterol |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of C19h27cl2no3 Analogs

Design Principles for Systematic Structural Modifications

The exploration of a new chemical entity like C19H27Cl2NO3 would commence with the establishment of a synthetic route that allows for the systematic modification of its core structure. Design principles would focus on creating a diverse library of analogs to probe the chemical space around the initial hit compound. Key strategies would include:

Scaffold Hopping: Replacing the central core of the molecule with different, isosteric or bioisosteric rings to explore new intellectual property space and improve properties.

Functional Group Interconversion: Systematically altering key functional groups to understand their role in target binding and metabolic stability. For instance, if the initial structure contains a nitro group, analogs with cyano, amino, or other electron-withdrawing or -donating groups would be synthesized.

Privileged Structure-Based Design: If the core scaffold resembles a known "privileged structure" (a molecular framework that can bind to multiple targets), analogs would be designed to enhance selectivity for the desired target.

Impact of Specific Functional Group Variations on Molecular Target Affinity and Efficacy

Once a library of analogs is synthesized, each compound would be tested in biological assays to determine its affinity for the molecular target and its functional efficacy (e.g., as an agonist or antagonist). The data from these assays would be crucial for understanding the contribution of each modified functional group. For example, a table might be generated to compare the activity of analogs with different substituents at a particular position on the molecular scaffold.

Interactive Data Table: Hypothetical SAR Data for this compound Analogs

| Analog ID | Modification | Target Affinity (Ki, nM) | Efficacy (% of maximum) |

| This compound | Parent Compound | 50 | 100 |

| Analog-1 | R-group = -CH3 | 75 | 95 |

| Analog-2 | R-group = -OH | 120 | 80 |

| Analog-3 | R-group = -F | 45 | 110 |

| Analog-4 | Dichloro to Difluoro | 60 | 105 |

This table is a hypothetical representation of the type of data that would be generated and analyzed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling would be employed to develop a mathematical relationship between the chemical structures of the analogs and their biological activities.

Selection and Calculation of Molecular DescriptorsA wide range of molecular descriptors would be calculated for each analog, including:

2D Descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological indices.

3D Descriptors: Molecular shape indices, van der Waals volume, and electrostatic fields.

Pharmacophore Modeling and Ligand-Based Design Strategies

A pharmacophore model would be generated based on the three-dimensional arrangement of essential chemical features required for biological activity. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. The pharmacophore could then be used as a 3D query to screen large virtual databases for novel, structurally diverse compounds with the potential to be active at the same target.

Conformational Analysis and Flexibility Studies

Understanding the conformational preferences of this compound and its analogs would be critical. Computational methods, such as molecular mechanics and molecular dynamics simulations, would be used to:

Identify low-energy conformations of the molecule.

Assess the flexibility of different parts of the molecule.

Determine how the binding of the molecule to its target might favor a specific conformation.

This analysis would provide insights into the bioactive conformation and help in the rational design of more rigid, potent, and selective analogs.

Advanced Analytical and Biophysical Characterization Techniques Applied to C19h27cl2no3 Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification in Research Samples

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of C19H27Cl2NO3, providing highly accurate mass measurements that are crucial for structural confirmation and metabolite profiling. nih.govresearchgate.net Instruments such as Time-of-Flight (TOF) and Orbitrap mass spectrometers can achieve mass accuracy within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the parent molecule and its metabolites. ijpras.comnih.gov

In a typical research workflow, a sample containing this compound is introduced into the mass spectrometer, often after separation by liquid chromatography (LC). The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]+. The high resolution distinguishes the analyte from other isobaric (same nominal mass) compounds that may be present in a complex matrix. thermofisher.com This capability is critical for confirming the identity of this compound in research samples.

Furthermore, HRMS is pivotal for identifying metabolites in preclinical studies. ijpras.com By comparing the m/z values in samples from a metabolic study to the parent compound, researchers can detect mass shifts corresponding to biochemical transformations (e.g., hydroxylation, demethylation). Tandem mass spectrometry (MS/MS) experiments on these metabolite ions generate fragmentation patterns that help to pinpoint the site of modification on the molecular structure. nih.gov

Table 1: Illustrative HRMS Data for this compound and a Potential Metabolite

| Analyte | Chemical Formula | Theoretical m/z [M+H]+ | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|---|

| This compound | C19H28Cl2NO3+ | 388.1500 | 388.1495 | -1.3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structures and Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound at the atomic level. sci-hub.box One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each hydrogen and carbon atom, respectively, confirming the compound's covalent bond framework.

In the context of its interaction with biological targets, ligand-observed NMR experiments are particularly valuable. nih.gov Techniques like Saturation Transfer Difference (STD) NMR can identify which protons of this compound are in close contact with a target protein, thereby mapping the binding epitope. sci-hub.boxnih.gov This is achieved by selectively saturating protons of the macromolecule and observing the transfer of this saturation to the bound ligand's protons.

Protein-observed NMR methods, such as the two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, can monitor changes in the chemical shifts of the target protein's backbone amides upon titration with this compound. sci-hub.boxnih.gov Residues in or near the binding site typically show the most significant chemical shift perturbations, allowing for the precise mapping of the binding interface on the protein's surface. sci-hub.box These experiments can also be used to determine the binding affinity of the interaction. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Biology of this compound-Target Complexes

To understand the interaction of this compound with its biological targets at an atomic resolution, structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed.

X-ray crystallography can provide a high-resolution three-dimensional structure of a target protein in complex with this compound. youtube.com This requires the formation of a high-quality co-crystal where the ligand is bound to the protein. youtube.com The resulting electron density map allows researchers to visualize the precise orientation of this compound within the binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that mediate binding. youtube.comnih.gov This structural information is invaluable for understanding the basis of molecular recognition. nih.gov

Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes that are often difficult to crystallize. youtube.com While this compound itself is too small for direct visualization, cryo-EM is used to determine the structure of its target macromolecule or macromolecular assembly. nih.govnih.gov By comparing the structure of the target with and without the bound ligand, researchers can infer the binding site and any conformational changes induced by this compound. youtube.com

Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Circular Dichroism) for Probing this compound Interactions and Conformations

Various spectroscopic methods offer complementary information about this compound and its interactions.

UV-Visible (UV-Vis) Spectroscopy : This technique is routinely used to determine the concentration of this compound in solution by measuring its absorbance at a specific wavelength, based on the Beer-Lambert law.

Fluorescence Spectroscopy : This method can be used to study binding interactions if the target protein contains intrinsic fluorophores, such as tryptophan residues. nih.gov A change in the local environment of these residues upon the binding of this compound can lead to a change in fluorescence intensity or a shift in the emission maximum, which can be monitored to determine binding affinity. nih.gov

Circular Dichroism (CD) Spectroscopy : CD is highly sensitive to the secondary structure of proteins. wikipedia.orgjascoinc.com Far-UV CD can be used to assess whether the binding of this compound induces conformational changes in its target protein by monitoring for alterations in the protein's alpha-helical or beta-sheet content. nih.govwikipedia.org

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Thermodynamic and Kinetic Characterization of Binding

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques for quantitatively characterizing the binding of this compound to its targets.

ITC directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein, and the resulting heat change is measured. univr.it This allows for the direct determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment, providing a complete thermodynamic profile of the interaction. malvernpanalytical.comtainstruments.com

Table 2: Representative Thermodynamic Data from an ITC Experiment

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | - |

| Binding Affinity (KD) | 50 | nM |

| Enthalpy (ΔH) | -8.5 | kcal/mol |

SPR is a label-free, real-time optical technique used to measure binding kinetics and affinity. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. youtube.com Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change. mdpi.com This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). nicoyalife.comresearchgate.net

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isolation of Research Samples

Chromatographic techniques are essential for the purification and purity assessment of this compound. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is the most common method used to determine the chemical purity of a research sample. tricliniclabs.comresearchgate.net An HPLC system separates this compound from any impurities or degradation products based on their differential interactions with a stationary phase. nih.gov The area under the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. youtube.com

Different HPLC methods, such as reversed-phase or normal-phase chromatography, can be developed to resolve a wide range of potential impurities. Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of these separated impurities.

Electrophoretic techniques, such as capillary electrophoresis, can also be employed for the analysis and purification of this compound, offering high-resolution separations based on the charge and size of the molecules in an electric field. These methods are particularly useful for complex sample matrices.

Computational and Theoretical Approaches in C19h27cl2no3 Research

Molecular Docking and Virtual Screening Studies to Predict Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex researchgate.netbiorxiv.org. This method is fundamental in drug discovery for predicting how a small molecule (ligand) might bind to a larger biological molecule, such as a protein target researchgate.netnih.govarxiv.org. By simulating the binding process, docking can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target nih.gov.

Virtual screening builds upon docking by applying these techniques to large libraries of compounds, either experimentally sourced or computationally generated. This process rapidly filters through thousands or millions of molecules to identify potential candidates that are likely to interact with a specific target u-strasbg.fr. For C19H27Cl2NO3, molecular docking could be employed to predict its binding mode and affinity to various biological targets, offering a preliminary assessment of its potential biological activity or interaction profile. Software like AutoDock Vina is commonly used for such docking studies nih.gov.

Molecular Dynamics (MD) Simulations for Investigating Ligand-Target Recognition and Conformational Transitions

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior by modeling the physical movements of atoms and molecules over time valencelabs.commeilerlab.orgstanford.eduresearchgate.net. Based on classical mechanics and Newton's laws of motion, MD simulations track the trajectory of each atom in a system, allowing researchers to observe conformational changes, flexibility, and the evolution of molecular interactions valencelabs.comstanford.eduresearchgate.net.

These simulations are crucial for understanding the nuances of ligand-target recognition, as they can capture transient interactions and dynamic binding events that static docking models might miss valencelabs.comresearchgate.net. For a compound like this compound, MD simulations could reveal how its structure adapts upon binding to a target, the stability of the complex, and the dynamic pathways involved in recognition. The accuracy of MD simulations relies heavily on the quality of the force fields used, which describe the potential energy of the system valencelabs.comstanford.edu. Computational resources, including GPUs, are often utilized to accelerate these simulations, enabling the study of longer timescales and larger systems stanford.edu.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum Chemical Calculations (QCC) provide a more rigorous, quantum mechanical description of molecular systems, offering insights into electronic structure, bonding, and reactivity nih.govrsc.orgrsc.orgarxiv.org. Methods such as Density Functional Theory (DFT) are widely used to calculate molecular properties, including electron distribution, charge densities, and energy levels nih.govrsc.org.

QCC are invaluable for predicting a molecule's reactivity, reaction pathways, and transition states, which is essential for understanding chemical transformations rsc.orgrsc.org. Furthermore, these calculations can accurately predict spectroscopic properties, such as vibrational frequencies (IR spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis), which are critical for experimental characterization and validation nih.gov. For this compound, QCC could elucidate its electronic distribution, potential sites of reaction, and predict spectral fingerprints that can be compared with experimental data. Composite methods, which combine results from various high-level and low-level calculations, are employed to achieve high accuracy in predicting thermodynamic quantities and molecular properties wikipedia.org.

De Novo Ligand Design and Fragment-Based Design Strategies Applied to this compound Scaffolds

De novo ligand design involves the creation of entirely new molecular structures tailored to specific targets or desired properties, rather than screening existing libraries frontiersin.orgmlsb.iochemrxiv.orgbiorxiv.org. This approach often starts with a target binding site or a known pharmacophore and uses algorithms to build molecules that fit these criteria. Fragment-based design is a related strategy that involves assembling molecules from smaller, pre-existing chemical fragments or building blocks, which can be recombined to explore novel chemical space frontiersin.orgmlsb.iopitt.edu.

These strategies are powerful tools for discovering novel chemical entities. For a compound like this compound, researchers might use fragment-based approaches to modify its core scaffold or explore related structures with potentially improved properties. By systematically combining fragments or generating new molecular architectures, de novo and fragment-based design can lead to the discovery of compounds with optimized binding affinities, pharmacokinetic profiles, or other desirable characteristics frontiersin.orgchemrxiv.org.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics integrates chemistry, computer science, and data analysis to extract meaningful information from chemical data u-strasbg.frneovarsity.org. It employs computational methods to manage, analyze, and interpret vast amounts of chemical information, aiding in tasks such as property prediction, database searching, and molecular design u-strasbg.frneovarsity.orgfrontiersin.org.

Machine Learning (ML) is a key component of modern cheminformatics, enabling the development of predictive models from data nih.govresearchgate.net. ML algorithms can learn patterns from existing chemical structures and their associated properties or activities, allowing for the prediction of properties for new, unseen compounds neovarsity.orgfrontiersin.orgnih.gov. Applications include Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, virtual screening, and hitlist prioritization frontiersin.orgnih.gov. For this compound, cheminformatics and ML could be used to predict its physicochemical properties, assess its druglikeness, or build models that correlate its structural features with potential biological activities based on related compound data neovarsity.orgfrontiersin.org. These techniques accelerate the drug discovery pipeline by efficiently mining chemical information and guiding experimental efforts nih.govresearchgate.net.

Emerging Research Applications and Future Trajectories for C19h27cl2no3

C19H27Cl2NO3 as a Chemical Probe for Illuminating Underexplored Biological Pathways

This compound serves as a valuable chemical probe due to its high potency and selectivity as a MOR agonist. mdpi.comcimm-icmm.org Its activity is estimated to be approximately 7.5 times greater than that of morphine in analgesic assays, providing researchers with a powerful tool to stimulate and study the MOR signaling cascade. nih.govnih.gov The specific interaction with the MOR has been unequivocally confirmed in studies where the analgesic effects of U-47700 were reversed by the opioid antagonist naloxone and were absent in genetically engineered mice lacking a functional MOR. nih.gov

This selectivity allows for the precise investigation of biological pathways governed by MOR activation. By comparing the effects of this compound with compounds that target other opioid receptors, such as the κ-opioid receptor (KOR) or δ-opioid receptor (DOR), its use helps to dissect the distinct physiological roles of the MOR system in processes like pain perception, reward, and respiratory control. frontiersin.org

Furthermore, the chemical scaffold of this compound has been instrumental in developing other important research tools. For instance, structural modifications to the U-47700 molecule led to the creation of U-50488, a highly selective KOR agonist. mdpi.com This analog has become a prototypical research compound for studying the biological functions of the KOR system independently of MOR activation. mdpi.com The comparative pharmacology of this compound and its analogs provides a clear framework for illuminating the nuanced roles of different opioid receptor subtypes in complex biological systems.

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound (U-47700) | μ-Opioid Receptor (MOR) | 11.1 |

| N-desmethyl-U-47700 | μ-Opioid Receptor (MOR) | 206 |

| N,N-didesmethyl-U-47700 | μ-Opioid Receptor (MOR) | 4080 |

Integration of this compound Research with Systems Biology and Network Pharmacology Approaches

While direct, large-scale systems biology studies on this compound are still nascent, the integration of such approaches represents a significant future trajectory for understanding its complex biological impact. Systems biology and network pharmacology move beyond the "one target, one drug" paradigm to analyze how a compound influences the entire network of molecular interactions within a cell or organism. nih.govresearchgate.netjpub.org

For this compound, network pharmacology could be employed to build and analyze protein-protein interaction networks associated with its primary MOR target. researchgate.net This could predict previously unknown off-target interactions and downstream signaling consequences, offering a more holistic view of its mechanism of action and toxicological profile. nih.gov Computational tools are already being used on a smaller scale; for example, in silico programs like ADMET Predictor have been utilized to forecast the biotransformation pathways and metabolic fate of this compound, which is a key component of systems-level analysis. mdpi.com

Future research could leverage 'omics' data (genomics, proteomics, metabolomics) from this compound-treated cells or animal models to construct comprehensive network models. nih.gov Such models could identify key nodes and pathways that are significantly perturbed by the compound, potentially revealing novel biomarkers of exposure or new therapeutic targets within the opioid signaling system. This data-driven approach is essential for transitioning from understanding the compound's effect on a single receptor to comprehending its impact on the entire biological system. jpub.org

Development of Advanced Analytical Platforms for Comprehensive this compound Metabolomics and Proteomics Research

The characterization of this compound's biological effects relies heavily on advanced analytical platforms capable of its sensitive and specific detection in complex biological matrices. The primary technology in this area is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov This platform has been crucial for metabolomics studies, which have successfully identified and quantified this compound and its primary metabolites, N-desmethyl-U-47700 and N,N-didesmethyl-U-47700, in blood, plasma, and various tissues. mdpi.comnih.gov These methods allow researchers to track the compound's absorption, distribution, metabolism, and excretion (ADME) profile, providing critical pharmacokinetic data. nih.gov

While metabolomics research on this compound is established, the application of proteomics is an emerging frontier. Proteomics involves the large-scale study of proteins, and its application could reveal how this compound exposure alters the abundance and function of proteins in target tissues like the brain. nih.gov For instance, research on other synthetic opioids has utilized sophisticated proteomics pipelines involving multi-dimensional fractionation and isobaric tandem mass tags to identify unique protein fingerprints of exposure in blood plasma. nih.gov Applying similar untargeted proteomics and metabolomics approaches to this compound research could identify novel, host-based biomarkers that are specifically modulated upon exposure, offering new diagnostic tools and deeper mechanistic insights. nih.govthermofisher.com

| Analyte | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Matrix |

|---|---|---|---|

| This compound (U-47700) | 0.1–100 | 0.05 | Human Plasma |

| N-desmethyl-U-47700 | 0.1–100 | 0.05 | Human Plasma |

| N,N-didesmethyl-U-47700 | 0.5–100 | 0.1 | Human Plasma |

Exploration of Novel Synthetic Methodologies for Sustainable Production of this compound and its Analogs

Research into the synthesis of this compound and its analogs is driven by the need to understand their structure-activity relationships (SAR) and to develop novel research tools. The core chemical structure of U-47700 has served as a template for creating a wide array of chemical variants. ojp.gov For example, a recent project involved the synthesis of over 50 analogs based on the U-47700 core structure to systematically evaluate how modifications affect their interaction with the MOR, including their ability to couple to G-protein signaling and induce receptor internalization. ojp.gov

This exploration of synthetic methodologies allows for the fine-tuning of pharmacological properties. By altering substituents on the benzamide ring or the cyclohexyl group, chemists can modulate a compound's potency, selectivity, and functional activity (e.g., full agonist vs. partial agonist). ojp.govresearchgate.net A notable future trajectory in this area is the development of "biased agonists," which preferentially activate certain downstream signaling pathways over others. Such compounds could potentially separate the analgesic properties of MOR activation from unwanted effects.

Another novel synthetic application has been the creation of immunogenic conjugates for vaccine development. frontiersin.org This involves designing and synthesizing haptens that mimic the this compound structure and conjugating them to carrier proteins. This advanced synthetic strategy aims to produce antibodies that can sequester the compound in the bloodstream, preventing it from reaching the brain and exerting its effects. frontiersin.org The exploration of such innovative synthetic pathways is critical for developing new countermeasures and therapeutic strategies.

Unexplored Mechanistic Insights and Open Questions in the Fundamental Biology of this compound

Despite its well-characterized status as a potent MOR agonist, several fundamental questions regarding the biology of this compound remain unanswered. A significant paradox is that while some studies report its binding affinity at the MOR to be lower than morphine's, its in vivo analgesic potency is substantially higher. mdpi.commdpi.com The full pharmacokinetic and pharmacodynamic factors that account for this discrepancy are not yet fully understood but may relate to differences in tissue distribution, blood-brain barrier penetration, or off-target interactions. mdpi.comfrontiersin.org

Furthermore, the subtleties of its interaction with the MOR at a molecular level are still being explored. For example, this compound and its structural isomer AH-7921 show strikingly different efficiencies in causing MOR internalization, despite having similar potencies for G-protein coupling. ojp.gov This suggests that nuanced differences in how these compounds bind to the receptor can lead to distinct downstream cellular consequences, a phenomenon that is a key area of modern pharmacological research. The long-term neurobiological adaptations and potential epigenetic changes resulting from exposure to this potent synthetic opioid are also largely unexplored territories for future investigation.

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure and purity of C₁₉H₂₇Cl₂NO₃?

- Methodology :

- Spectroscopic Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the carbon-hydrogen framework and chlorine positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., NO₃) .

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical and spatial arrangement data .

- Chromatographic Purity : High-performance liquid chromatography (HPLC) with UV detection quantifies impurities (<0.5% threshold for publication standards) .

Q. What experimental parameters are critical for synthesizing C₁₉H₂₇Cl₂NO₃ with high yield?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates for dichlorinated intermediates. Solubility parameters (Hansen solubility) should align with reactant compatibility .

- Temperature Control : Optimize via differential scanning calorimetry (DSC) to avoid thermal degradation of nitro (NO₃) groups.

- Catalyst Screening : Test palladium/charcoal or phase-transfer catalysts for halogenation steps, monitoring via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of C₁₉H₂₇Cl₂NO₃?

- Methodology :

- Comparative Meta-Analysis : Use databases like SciFinder and Web of Science to aggregate literature data. Apply statistical tools (e.g., ANOVA) to identify outliers or methodological inconsistencies (e.g., solvent purity, humidity during stability tests) .

- Replication Studies : Reproduce conflicting experiments under controlled conditions (e.g., inert atmosphere for hygroscopic samples) to isolate variables .

- Principal Contradiction Analysis : Identify the dominant factor (e.g., crystal polymorphism) influencing property discrepancies using X-ray powder diffraction (XRPD) and thermodynamic modeling .

Q. What strategies are effective in elucidating the reaction mechanisms of C₁₉H₂₇Cl₂NO₃ in catalytic processes?

- Methodology :

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium in reactants to study bond-breaking steps via MS or NMR .

- Computational Modeling : Density functional theory (DFT) simulations predict transition states and activation energies for chlorination/nitration steps. Compare with experimental Arrhenius plots .

- In Situ Spectroscopy : Use Raman or FTIR to monitor intermediate species in real-time during reactions .

Data Analysis & Reporting

Q. How should researchers analyze and present spectral data for C₁₉H₂₇Cl₂NO₃ to ensure reproducibility?

- Methodology :

- Raw Data Archiving : Deposit unprocessed NMR/FTR spectra in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Peak Assignment Tables : Include chemical shifts (δ in ppm), multiplicity, and coupling constants (J in Hz) for all signals, cross-referenced with predicted values from software (e.g., ChemDraw) .

- Uncertainty Quantification : Report signal-to-noise ratios and integration errors for quantitative analyses .

Q. What statistical approaches are suitable for validating bioactivity data (e.g., IC₅₀) of C₁₉H₂₇Cl₂NO₃?

- Methodology :

- Dose-Response Modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. Validate via bootstrapping .

- Positive/Negative Controls : Include reference compounds (e.g., cisplatin for cytotoxicity assays) to calibrate assay sensitivity .

- Error Source Analysis : Differentiate biological variability (e.g., cell passage number) from technical errors (e.g., pipetting inaccuracies) using coefficient of variation (CV) thresholds (<15%) .

Ethical & Literature Practices

Q. How can researchers avoid plagiarism when citing spectral data or synthetic protocols for C₁₉H₂₇Cl₂NO₃?

- Methodology :

- Direct Quotation of Methods : Use quotation marks for verbatim protocol descriptions (e.g., Schlenk line techniques) with citations .

- Data Paraphrasing : Rephrase literature NMR interpretations while retaining scientific meaning, using tools like Turnitin to check originality .

- Copyright Compliance : Obtain permissions for reproduced figures (e.g., reaction schemes) from publishers or use Creative Commons-licensed content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.